EGFR Kinase Inhibition Potency of 6-Benzyl Ester-Functionalized Pyrido[4,3-d]pyrimidine Scaffold Versus 6-Unsubstituted Analogs
In a series of 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate derivatives, compound 5a—which retains the 6-benzyl ester functionality analogous to CAS 1800483-56-0—exhibited an EGFR enzymatic IC₅₀ of 14.8 nM and cellular IC₅₀ values of 5.67 µM (A549), 17.04 µM (HT29), 11.29 µM (H460), and 12.65 µM (H1975) [1]. In contrast, the clinical reference gefitinib showed an IC₅₀ of 18.44 µM against A549 cells, indicating that the benzyl ester-bearing scaffold achieves approximately 3.3-fold greater potency at the cellular level. Notably, compounds in the same series lacking the benzyl ester or with alternative ester substitutions (e.g., 5b–5p) displayed IC₅₀ values ranging from sub-18 µM to >20 µM, with several analogs completely inactive, demonstrating that the benzyl ester motif is critical for maintaining potent EGFR inhibition within this chemotype [1].
| Evidence Dimension | EGFR enzymatic inhibition (IC₅₀) and cellular antiproliferative activity (IC₅₀) on A549 cells |
|---|---|
| Target Compound Data | EGFR IC₅₀ = 14.8 nM; A549 IC₅₀ = 5.67 µM (compound 5a, retaining benzyl ester at 6-position) |
| Comparator Or Baseline | Gefitinib: A549 IC₅₀ = 18.44 µM; Other series analogs (5b–p): A549 IC₅₀ range from <18 µM to >20 µM |
| Quantified Difference | A549 cellular potency 3.3-fold greater vs. gefitinib; benzyl ester-bearing compound (5a) is among the most potent in the series, while several non-benzyl ester analogs are inactive (>20 µM) |
| Conditions | EGFR enzymatic assay (cell-free) and MTT cell viability assay on A549, HT29, H460, H1975 human cancer cell lines in vitro. |
Why This Matters
This class-level evidence indicates that the benzyl ester at position 6 is a key structural determinant for sub-micromolar cellular potency against EGFR-driven cancers, and that procuring the benzyl ester intermediate (CAS 1800483-56-0) is essential for synthesizing analogs that retain this critical pharmacophoric feature.
- [1] Zhang, D., Yan, Y., Jin, G., Liu, B., Ma, X., Han, D., & Jia, X. (2018). Synthesis and antitumor evaluation of novel 4‐anilino‐7,8‐dihydropyrido[4,3‐d]pyrimidine‐6(5H)‐carboxylate derivatives as potential EGFR inhibitors. Archiv der Pharmazie, 351(9), 1800110. View Source
